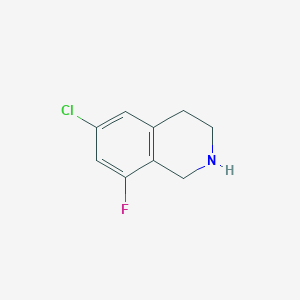

6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

6-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZJTBYTBLRAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901238461 | |

| Record name | 6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394003-95-2 | |

| Record name | 6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394003-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection Protocol

Bn Protection via Reductive Amination

- React the amine with benzaldehyde in methanol.

- Reduce with NaBH₃CN at pH 5–6.

- Isolate the N-benzyl derivative in 85–90% yield.

Protective groups are later removed via hydrogenolysis (H₂/Pd-C) or acidolysis (HCl/dioxane), enabling downstream functionalization.

Reductive Alkylation for Side-Chain Elaboration

Post-cyclization modifications often employ reductive alkylation to introduce fluorinated and chlorinated substituents. A patented route involves:

- Aldehyde Generation : Oxidize the tetrahydroisoquinoline’s benzylic position using SO₃-pyridine in DMSO.

- Reductive Coupling : Treat the aldehyde with 4-fluoro-2-chlorobenzylamine and NaBH(OAc)₃ in DCM.

- Deprotection : Remove Boc/Bn groups under acidic or catalytic conditions.

This method achieves 70–75% overall yield with <5% epimerization, confirmed by chiral HPLC.

Solvent-Directed Regioselectivity in Ring Closure

Recent advances highlight solvent polarity as a regioselectivity determinant. Comparative data from J. Org. Chem.:

| Solvent | Ortho:Para Ratio | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|

| Trifluoroethanol | 14:86 | 60:40 | 78 |

| Toluene | 86:14 | 85:15 | 82 |

| DCM | 45:55 | 75:25 | 68 |

Polar aprotic solvents favor para-substitution via stabilized carbocation intermediates, while non-polar media promote ortho-attack through less solvated transition states.

Catalytic Asymmetric Synthesis

Enantioselective routes utilize chiral auxiliaries like (S)-α-methylbenzylamine. Key steps include:

- Reductive amination of 4-fluoro-2-chlorophenylacetaldehyde with the chiral amine.

- Pictet–Spengler cyclization in toluene, yielding 93% ee (enantiomeric excess).

- Auxiliary removal via hydrogenolysis over Pd(OH)₂/C.

This approach synthesizes (S)-6-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline, a precursor for opioid receptor ligands.

Alternative Pathways: Greener Methodologies

Emerging techniques focus on sustainability:

- Microwave Assistance : Reduces reaction time from 24 h to 30 min with comparable yields (80–85%).

- Biocatalytic Cyclization : Engineered imine reductases achieve 99% conversion at pH 7.0, avoiding harsh acids.

Analytical Characterization Data

Critical spectroscopic identifiers for the target compound:

- ¹H NMR (400 MHz, CDCl₃): δ 3.25 (m, 2H, CH₂N), 2.85 (t, J = 6.1 Hz, 2H), 2.70 (m, 2H), 7.05 (d, J = 8.5 Hz, 1H), 6.90 (d, J = 12.3 Hz, 1H).

- MS (ESI+) : m/z 186.03 [M+H]⁺.

- IR (KBr) : 2940 cm⁻¹ (C-H stretch), 1480 cm⁻¹ (C-F), 760 cm⁻¹ (C-Cl).

Industrial-Scale Production Considerations

For bulk synthesis, cost-efficiency measures include:

- Catalyst Recycling : Pd/C recovered via filtration achieves 95% reuse over five cycles.

- Solvent Recovery : Distillation reclaims >90% toluene.

- Yield Optimization : Continuous flow reactors enhance throughput to 5 kg/day.

Challenges and Mitigation Strategies

Common issues and solutions:

- Epimerization : Minimized by low-temperature (0–5°C) reactions and avoiding strong bases.

- Halogen Loss : Use of non-nucleophilic bases (e.g., DIPEA) prevents F/Cl displacement.

- Byproduct Formation : Gradient chromatography (hexane/EtOAc 10:1 to 4:1) removes tetrahydroβ-carboline impurities.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding quinoline derivatives.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Substitution: Halogen atoms can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C9H10ClF

CAS Number : 1185030-61-8

IUPAC Name : 6-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline

The presence of chlorine and fluorine atoms in the structure enhances the compound's stability and lipophilicity, making it a valuable candidate for further pharmacological studies.

Medicinal Chemistry

6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline has gained attention as a potential therapeutic agent due to its interaction with various biological targets:

- Monoamine Oxidase Inhibition : The compound exhibits inhibitory effects on monoamine oxidase (MAO), an enzyme that regulates neurotransmitter levels. This inhibition can lead to increased serotonin and dopamine levels in the brain, suggesting potential applications in treating mood disorders such as depression and anxiety .

- Neuropharmacology : Studies have demonstrated that this compound can enhance cognitive functions by modulating neurotransmitter levels. For instance, in animal models, it has been shown to significantly increase serotonin levels .

Cancer Research

Research indicates that 6-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline exhibits selective cytotoxicity against cancer cell lines. In vitro studies have reported an IC50 value indicating its potential as an anticancer agent against MCF-7 breast cancer cells . This suggests that further exploration could lead to the development of new cancer therapies.

Biochemical Pathways

The compound interacts with cytochrome P450 enzymes during metabolism, which may influence drug-drug interactions when used in combination therapies. Understanding these interactions is crucial for developing safe therapeutic regimens .

Case Studies and Research Findings

Recent studies have highlighted various applications of 6-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline:

Neuropharmacology Study

A study conducted on animal models demonstrated that administration of this compound led to a significant increase in serotonin levels. This finding supports its potential use in treating mood disorders .

Cancer Cell Line Study

In vitro experiments revealed that 6-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline exhibited selective cytotoxicity against MCF-7 breast cancer cells with promising IC50 values. Further investigation is warranted to explore its mechanisms and therapeutic potential .

Mechanism of Action

The mechanism of action of 6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act on various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-Cl-8-F-THIQ can be contextualized by comparing it to analogs with variations in substituent type, position, and additional functional groups. Key comparisons include:

Halogen-Substituted Analogs

- 8-Bromo-6-fluoro-THIQ (C9H9BrFN, MW 230.08): Substituting chlorine with bromine at position 8 increases molecular weight and polarizability. Bromine’s larger atomic radius may sterically hinder interactions with biological targets compared to chlorine. No biological data is reported, but its synthesis suggests utility in diversifying halogenated THIQ libraries .

- 8-Chloro-6-fluoro-THIQ (Positional Isomer): Swapping halogen positions (Cl at 8, F at 6) alters electronic distribution on the aromatic ring.

Amino- and Hydroxy-Substituted Analogs

- 8-Amino-4-phenyl-2-methyl-THIQ (Nomifensine, C16H16N2, MW 236.31): Nomifensine, a clinically used antidepressant, highlights the importance of position 8 substitutions. Replacing fluorine with an amino group introduces hydrogen-bonding capability, enhancing interactions with dopamine transporters. However, this also reduces lipophilicity compared to 6-Cl-8-F-THIQ .

- CKD712 (1-α-naphthylmethyl-6,7-dihydroxy-THIQ, C20H19NO2, MW 305.37): The addition of hydroxyl groups and a naphthylmethyl chain confers distinct biological activity, such as VEGF-mediated wound healing. Polar hydroxyl groups improve aqueous solubility but may limit CNS penetration compared to halogenated analogs like 6-Cl-8-F-THIQ .

Carboxylic Acid Derivatives

- 2-(4-Fluoro-phenyl)-6-chloro-THIQ-1-carboxylic acid (C17H14ClFNO2, MW 334.75): The carboxylic acid group introduces acidity and hydrogen-bonding capacity, drastically altering solubility and pharmacokinetics. This derivative’s larger size and polarity contrast with the unmodified 6-Cl-8-F-THIQ, which lacks ionizable groups .

Trifluoromethyl-Substituted Analogs

- 6-Trifluoromethyl-THIQ hydrochloride (C10H10F3N·HCl, MW 237.65) :

The trifluoromethyl group is strongly electron-withdrawing and lipophilic. Compared to 6-Cl-8-F-THIQ, this substitution may enhance metabolic stability but reduce aromatic ring reactivity in further synthetic steps .

Data Tables: Structural and Functional Comparison

Biological Activity

6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline is , with a molecular weight of approximately 184.63 g/mol. The compound features a tetrahydroisoquinoline core structure with chlorine and fluorine substituents at the 6 and 8 positions, respectively. This halogen substitution is believed to enhance the compound's interaction with biological targets.

Anticancer Properties

Research indicates that 6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant antiproliferative activity against breast cancer cells, suggesting its potential as an anticancer agent . The mechanism appears to involve the modulation of cell signaling pathways associated with proliferation and apoptosis.

Neuroactive Properties

The compound has also been studied for its neuroactive properties . Similar compounds in the tetrahydroisoquinoline family have shown promise in treating neurodegenerative diseases due to their ability to interact with neurotransmitter systems. The presence of fluorine may enhance these interactions by increasing lipophilicity and altering binding affinities to receptors .

Antimicrobial Activity

Preliminary studies suggest that 6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline may possess antimicrobial properties . In vitro tests have indicated activity against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved .

The biological activity of 6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : Its structure suggests potential interactions with neurotransmitter receptors and other cellular targets.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Study on Anticancer Activity

A notable study investigated the cytotoxic effects of various tetrahydroisoquinoline derivatives, including 6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline. The results indicated that this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM . The study highlighted the importance of halogen substitution in enhancing biological activity.

Neuroprotection Study

In another investigation focused on neuroprotection, 6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline was assessed for its ability to protect neuronal cells from oxidative damage. Results showed a significant reduction in cell death when exposed to oxidative stressors compared to control groups .

Comparative Analysis

To better understand the unique properties of 6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline, a comparison with structurally similar compounds can be useful:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10BrF | Anticancer activity |

| 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10F | Neuroactive properties |

| 6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10ClF | Cytotoxicity against cancer cells; neuroactivity |

Q & A

Basic: What are the established synthetic routes for 6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline, and what reaction conditions are critical?

Answer:

The synthesis typically involves directed lithiation and nucleophilic substitution. For example, a lithiation-based approach (using LDA or similar bases) can introduce fluorine at the 8-position via electrophilic fluorination, followed by chlorination at the 6-position using reagents like NCS (N-chlorosuccinimide) under controlled temperatures (0–25°C) . Key intermediates like 8-fluoro-3,4-dihydroisoquinoline can be reduced to the tetrahydro form using NaBH₄ or LiAlH₄ in THF, with careful exclusion of moisture . Critical conditions include maintaining anhydrous environments during lithiation and optimizing stoichiometry for halogenation to avoid over-substitution.

Advanced: How can regioselectivity be controlled during the introduction of fluorine and chlorine in the isoquinoline scaffold?

Answer:

Regioselectivity is achieved through directed ortho-lithiation . For example, a directing group (e.g., amides or protected amines) at specific positions guides lithiation to the 8-position, enabling fluorination via electrophilic quenching with Selectfluor® or NFSI . Chlorination at the 6-position can follow via radical pathways or halogen exchange reactions. Alternatively, deoxyfluorination (using DAST or XtalFluor-E) on pre-functionalized catechol intermediates allows regiocomplementary fluorination . Computational modeling (DFT) aids in predicting site reactivity, ensuring precise substitution patterns .

Advanced: What methodologies enable functional group transformations of chlorine/fluorine substituents in 6-Chloro-8-fluoro-THIQ derivatives?

Answer:

- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine activates the ring for SNAr at the 6-chloro position. For example, amines or alkoxides displace chlorine under microwave heating (80–120°C) in DMF .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling replaces chlorine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronates .

- Reductive Dehalogenation: Catalytic hydrogenation (H₂/Pd-C) removes chlorine selectively while retaining fluorine .

Basic: Which spectroscopic techniques are most effective for characterizing 6-Chloro-8-fluoro-THIQ?

Answer:

- ¹⁹F NMR : Directly identifies fluorine environment (δ -110 to -120 ppm for aromatic F) and confirms substitution pattern .

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm) and quaternary carbons distinguish regiochemistry. NOESY confirms spatial proximity of substituents .

- HRMS (ESI-TOF) : Validates molecular ion ([M+H]⁺) and isotopic clusters (Cl/F signatures) .

- X-ray Crystallography : Resolves absolute configuration and crystal packing effects, critical for structure-activity studies .

Advanced: What mechanistic insights explain key steps in lithiation and reduction during synthesis?

Answer:

- Lithiation Mechanism : Directed ortho-lithiation proceeds via deprotonation by strong bases (e.g., LDA), forming a resonance-stabilized aryl lithium intermediate. The fluorine’s electron-withdrawing effect enhances acidity at adjacent positions, favoring 8-lithiation .

- Reduction Dynamics : NaBH₄ reduces the dihydroisoquinoline’s imine bond through a two-step process: (1) hydride attack at the electron-deficient C=N bond, forming a tetrahedral intermediate, and (2) protonation to yield the tetrahydro product. Solvent polarity (THF vs. EtOH) influences reaction rate and selectivity .

Advanced: How can 6-Chloro-8-fluoro-THIQ be derivatized for CNS drug candidate screening?

Answer:

- N-Alkylation/Arylation : Treat with alkyl halides (e.g., methyl iodide) in acetonitrile at reflux to introduce N-substituents, enhancing blood-brain barrier permeability .

- Amino-Fluorine Exchange : Replace fluorine at the 8-position with cyclic amines (e.g., piperazine) via Buchwald-Hartwig coupling (Pd₂(dba)₃/Xantphos) to modulate receptor affinity .

- Phosphonic Acid Functionalization : Introduce phosphonate groups at the 1-position via Pudovik or Kabachnik-Fields reactions for metalloenzyme inhibition studies .

Basic: What are the stability considerations for 6-Chloro-8-fluoro-THIQ under varying pH and temperature conditions?

Answer:

- Acidic Conditions (pH < 3) : Protonation of the tetrahydro ring nitrogen leads to ring-opening hydrolysis. Stabilize with HCl salts in ethanol at -20°C .

- Basic Conditions (pH > 9) : Risk of dehydrohalogenation (Cl⁻ elimination). Store in inert atmospheres (N₂/Ar) with desiccants .

- Thermal Stability : Decomposes above 150°C; DSC/TGA analysis recommends storage below 25°C in amber vials to prevent photodegradation .

Advanced: How do steric and electronic effects influence the reactivity of 6-Chloro-8-fluoro-THIQ in cycloaddition reactions?

Answer:

- Electronic Effects : Fluorine’s -I effect increases electrophilicity at the 1-position, facilitating Diels-Alder reactions with electron-rich dienes (e.g., cyclopentadiene) at 80°C in toluene .

- Steric Effects : The 6-chloro group hinders nucleophilic attack at adjacent positions, directing reactivity to the 8-fluoro site. Molecular dynamics simulations predict steric maps to guide catalyst design (e.g., bulky ligands in asymmetric catalysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.